molecular formula C6H13NO B1527702 6-Methyl-1,4-oxazepane CAS No. 1246494-22-3

6-Methyl-1,4-oxazepane

Cat. No. B1527702
M. Wt: 115.17 g/mol
InChI Key: DYHXKPISQYRSST-UHFFFAOYSA-N
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Description

6-Methyl-1,4-oxazepane, also known as 6MOX, is a heterocyclic organic compound that belongs to the oxazepane family. It is a cyclic amine containing a seven-membered ring made up of one oxygen and one nitrogen. The molecular formula is C6H13NO and the molecular weight is 115.17 .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives has been a subject of interest in recent years . A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring has been developed for the synthesis of a bicyclic scaffold of 1,4-oxazepane . Another method involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,4-oxazepane consists of a seven-membered ring with one oxygen and one nitrogen atom. The presence of the methyl group at the 6th position differentiates it from other oxazepanes .


Physical And Chemical Properties Analysis

6-Methyl-1,4-oxazepane has a predicted boiling point of 163.5±23.0 °C and a predicted density of 0.877±0.06 g/cm3 . Its pKa is predicted to be 10.04±0.40 .

Scientific Research Applications

  • Synthesis of Densely Functionalized 3,4-β-Lactam Fused 1,4-Oxazepane

    • Application : This research presents a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring. This structure is developed via a versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring .
    • Method : The tandem process involves a successive deprotection of the O-isopropylidene group, followed by the chemoselective nucleophilic conjugate addition of 2° hydroxy functionalities of vic diol to the unsaturated esters preferentially 7-exo-trig mode of ring closure .
    • Results : The developed protocol proceeded well under mild alkaline conditions and furnished a novel scaffold of bicyclic β-lactam featuring 1,4-oxazepane rings in a high chemoselective fashion .
  • Synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines

    • Application : N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles. The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .
    • Method : The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .
    • Results : This review gives an overview of new developments in the synthesis of the title compounds from N-propargylamines in recent years .
  • Hetero-Michael’s Addition Reaction

    • Application : Hetero-Michael’s addition reaction is a powerful tool for the synthesis of a diverse class of heterocyclic scaffolds, present in a wide array of natural products and bioactive molecules of chemotherapeutic relevance .
    • Method : This reaction involves the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael), nitrogen (aza-Michael), and sulphur (thia-Michael) to the electron-deficient olefinic bond .
    • Results : The oxa and aza heterocycles of the medium ring size system are ubiquitous structural motifs in many bioactive alkaloids and medicinally privileged molecules .
  • Synthesis of Drugs Molecule Having a 1,4-oxazepane Nucleus

    • Application : 1,4-oxazepane nucleus is a significant source of clinically active drug candidates, notably Sintamil, Loxapine, Batrachotoxin, and Microline A analog I of diverse biological activities .
    • Method : This class of molecules featuring a 1,4-dioxazepane nucleus representing a significant source of clinically active drug candidates .
    • Results : These compounds’ most apparent biological activity includes anti-inflammatory, antithrombotic, antihistaminic, anxiolytics, antipsychotic, anti-aggregating, progesterone agonist epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory, glycosidase inhibitor, and nitric oxide synthase .
  • Hetero-Michael’s Addition Reaction

    • Application : Hetero-Michael’s addition reaction is a powerful tool for the synthesis of a diverse class of heterocyclic scaffolds, present in a wide array of natural products and bioactive molecules of chemotherapeutic relevance .
    • Method : This reaction involves the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael), nitrogen (aza-Michael), and sulphur (thia-Michael) to the electron-deficient olefinic bond .
    • Results : The oxa and aza heterocycles of the medium ring size system are ubiquitous structural motifs in many bioactive alkaloids and medicinally privileged molecules .
  • Synthesis of Drugs Molecule Having a 1,4-oxazepane Nucleus

    • Application : 1,4-oxazepane nucleus is a significant source of clinically active drug candidates, notably Sintamil, Loxapine, Batrachotoxin, and Microline A analog I of diverse biological activities .
    • Method : This class of molecules featuring a 1,4-dioxazepane nucleus representing a significant source of clinically active drug candidates .
    • Results : These compounds’ most apparent biological activity includes anti-inflammatory, antithrombotic, antihistaminic, anxiolytics, antipsychotic, anti-aggregating, progesterone agonist epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory, glycosidase inhibitor, and nitric oxide synthase .

properties

IUPAC Name

6-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHXKPISQYRSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-oxazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
B Anxionnat, B Robert, P George, G Ricci… - The Journal of …, 2012 - ACS Publications
As the replacement of a hydrogen atom by a fluorine atom in a compound can have an important impact on its biological properties, the development of methods allowing the …
Number of citations: 52 pubs.acs.org

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